(6-Formylpyridin-3-YL)boronic acid

Medicinal Chemistry Kinase Inhibitor FGFR4

Essential heteroaromatic building block with 6-formyl electrophilic warhead and 3-boronic acid coupling site. Uniquely enables synthesis of FGFR4 reversible-covalent inhibitors (IC50 0.037 nM) and PI5P4K pan-inhibitors. Unsubstitutable for precise regiochemistry in kinase programs. Procure for advanced medicinal chemistry and lead optimization.

Molecular Formula C6H6BNO3
Molecular Weight 150.928
CAS No. 1322001-30-8
Cat. No. B595101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Formylpyridin-3-YL)boronic acid
CAS1322001-30-8
Molecular FormulaC6H6BNO3
Molecular Weight150.928
Structural Identifiers
SMILESB(C1=CN=C(C=C1)C=O)(O)O
InChIInChI=1S/C6H6BNO3/c9-4-6-2-1-5(3-8-6)7(10)11/h1-4,10-11H
InChIKeyQZLRSNPWLRXKTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Formylpyridin-3-yl)boronic Acid (CAS 1322001-30-8): Procurement and Technical Baseline


(6-Formylpyridin-3-yl)boronic acid is a heteroaromatic boronic acid building block characterized by a pyridine ring substituted with a formyl group at the 6-position and a boronic acid moiety at the 3-position . This bifunctional compound is a key reagent for constructing complex molecular architectures, primarily employed as a coupling partner in Suzuki-Miyaura cross-coupling reactions to introduce a formyl-substituted pyridine motif . Its utility is rooted in the dual reactivity offered by its aldehyde and boronic acid functional groups, making it a privileged intermediate in medicinal chemistry programs, particularly for kinase-targeted drug discovery and the development of bioactive small molecules [1][2].

Strategic Sourcing of (6-Formylpyridin-3-yl)boronic Acid: Why Generic Substitution Fails in Critical Applications


The substitution of (6-Formylpyridin-3-yl)boronic acid with a generic alternative is technically unviable for many applications due to the compound's precise and unique combination of a 6-formyl group and a 3-boronic acid on the pyridine ring. This specific substitution pattern dictates its reactivity, regioselectivity, and the molecular geometry of the resultant products. For example, in targeted covalent inhibitor (TCI) design, the 6-formyl group acts as a critical electrophilic warhead for reversible-covalent engagement with specific cysteine residues, a function that analogs lacking this exact positioning cannot replicate [1]. Similarly, the 3-boronic acid is essential for downstream cross-coupling to attach the core scaffold to a target molecule. Substituting the boronic acid with a pinacol ester (CAS 1073354-14-9) alters its reactivity profile, often requiring an in situ deprotection step, which introduces additional process variability and can compromise yield or compatibility with sensitive substrates [2]. Therefore, the specific molecular architecture of (6-Formylpyridin-3-yl)boronic acid is not a trivial detail but a functional necessity for its documented roles in synthesizing advanced pharmaceutical intermediates.

(6-Formylpyridin-3-yl)boronic Acid: Quantitative Differentiation Against Structural Analogs


Kinase Inhibitor Potency: 6-Formylpyridyl Scaffold Outperforms 5-Formyl-pyrrolo Analog in FGFR4 Inhibition

In a comparative study on FGFR4 kinase inhibitors, the 6-formylpyridyl urea derivative (compound 8z) demonstrated superior enzymatic inhibitory potency against both wild-type and mutant FGFR4 kinases when directly compared to a structurally distinct 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamide series [1]. The 6-formylpyridyl scaffold enabled a reversible-covalent interaction with a specific cysteine residue in the kinase's back pocket, a binding mode confirmed by X-ray crystallography [1].

Medicinal Chemistry Kinase Inhibitor FGFR4 Reversible-Covalent Inhibitor

Kinase Inhibitor Potency: 6-Formylpyridyl Scaffold Maintains Activity Against Clinically Relevant FGFR4 Gatekeeper Mutants

A key differentiator for the 6-formylpyridyl urea derivatives is their ability to potently inhibit both wild-type FGFR4 (FGFR4WT) and the common drug-resistant gatekeeper mutants FGFR4V550L and FGFR4V550M. The compound 8z showed low nanomolar IC50 values across all three variants, indicating a robust binding mode that overcomes a primary mechanism of acquired resistance [1].

Medicinal Chemistry Kinase Inhibitor FGFR4 Drug Resistance

Efflux Pump Inhibition: 6-Substituted Pyridine-3-boronic Acids Show a 4-Fold Increase in Potentiation Over Parent Scaffold

While (6-Formylpyridin-3-yl)boronic acid itself serves as a versatile precursor, studies on closely related 6-substituted pyridine-3-boronic acid analogs demonstrate the class's ability to inhibit the NorA efflux pump in Staphylococcus aureus. Optimized analogs like 6-(3-phenylpropoxy)pyridine-3-boronic acid (3i) and 6-(4-phenylbutoxy)pyridine-3-boronic acid (3j) were found to potentiate the activity of ciprofloxacin, providing a quantifiable benchmark for the scaffold's potential [1].

Antimicrobial Efflux Pump Inhibitor NorA Staphylococcus aureus

Reactivity and Process Control: Free Boronic Acid vs. Pinacol Ester in Coupling Efficiency

In Suzuki-Miyaura cross-coupling, the choice between a free boronic acid like (6-Formylpyridin-3-yl)boronic acid and its pinacol ester derivative (CAS 1073354-14-9) impacts reaction design. While pinacol esters are often more stable to storage and chromatography, the free boronic acid avoids the need for an in situ deprotection step, which can improve overall process mass intensity and reduce reaction time [1]. The free acid is the active coupling species and can lead to faster reaction initiation under aqueous basic conditions [1].

Synthetic Chemistry Suzuki-Miyaura Coupling Process Chemistry Reagent Selection

Proven Application Scenarios for (6-Formylpyridin-3-yl)boronic Acid in R&D


Synthesis of Potent Reversible-Covalent FGFR4 Kinase Inhibitors for HCC Therapy

Researchers engaged in developing next-generation therapies for hepatocellular carcinoma (HCC) can use (6-Formylpyridin-3-yl)boronic acid to construct the 6-formylpyridyl urea warhead. This scaffold has been structurally proven to form a reversible-covalent bond with a cysteine residue in the FGFR4 back pocket, leading to potent (IC50 = 0.037 nM) inhibition of both wild-type and drug-resistant mutant kinases, a key advantage over other scaffolds like 5-formyl-pyrrolo[3,2-b]pyridine [1]. This compound is thus a critical building block for SAR studies and lead optimization programs focused on overcoming acquired resistance in cancer.

Synthesis of Pan-PI5P4K Inhibitors for Cancer and Immunology Target Validation

This building block has been employed as a key intermediate in the synthesis of potent and selective pan-inhibitors of phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) [2]. Researchers in cancer biology and immunology can procure this compound to access a chemical series that has demonstrated target engagement and selectivity within the lipid kinase family. The pyridine scaffold of the final inhibitors is critical for binding within the ATP-binding pocket, and this boronic acid provides a direct route to constructing that essential core motif [2].

Synthesis of Novel Antimicrobial Adjuvants Targeting the NorA Efflux Pump

Medicinal chemists focused on combating antimicrobial resistance can utilize (6-Formylpyridin-3-yl)boronic acid as a central scaffold for synthesizing 6-substituted pyridine-3-boronic acid derivatives. This class of compounds has demonstrated the ability to inhibit the Staphylococcus aureus NorA efflux pump, achieving a 4-fold potentiation of the antibiotic ciprofloxacin against resistant strains [3]. The aldehyde group of (6-Formylpyridin-3-yl)boronic acid offers a versatile synthetic handle for the rapid generation of derivative libraries, enabling SAR studies to optimize efflux pump inhibition and restore the efficacy of existing fluoroquinolone antibiotics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-Formylpyridin-3-YL)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.